molecular formula C20H32O2 B073342 17-Hydroxy-1-methylandrostan-3-one CAS No. 1232-57-1

17-Hydroxy-1-methylandrostan-3-one

Cat. No.: B073342
CAS No.: 1232-57-1
M. Wt: 304.5 g/mol
InChI Key: UXYRZJKIQKRJCF-OIMFUDJCSA-N
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Description

17-Hydroxy-1-methylandrostan-3-one is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). This compound is known for its role in the development of male characteristics and has been studied for its various biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-1-methylandrostan-3-one typically involves the reduction of testosterone. The 4,5 double bond in testosterone is reduced to a single bond with an alpha-configuration at position 5 . This reduction can be achieved using various reducing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reduction techniques. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce various reduced steroids .

Scientific Research Applications

17-Hydroxy-1-methylandrostan-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: The compound is studied for its role in the development of male characteristics and its effects on various biological processes.

    Medicine: Research into its potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency, is ongoing.

    Industry: It is used in the production of various steroid-based pharmaceuticals and supplements

Mechanism of Action

The mechanism of action of 17-Hydroxy-1-methylandrostan-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes, leading to the development of male characteristics and other biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of various physiological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13+,15+,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRZJKIQKRJCF-OIMFUDJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862665
Record name 17beta-Hydroxy-1beta-methyl-5alpha-androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232-57-1
Record name 17beta-Hydroxy-1beta-methyl-5alpha-androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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